molecular formula C15H10Cl2N2O2 B14003356 2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- CAS No. 23186-92-7

2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)-

Cat. No.: B14003356
CAS No.: 23186-92-7
M. Wt: 321.2 g/mol
InChI Key: QUIIKRQNYWCNAM-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- is a chemical compound with the molecular formula C15H10Cl2N2O2 It is known for its unique structure, which includes two 4-chlorophenyl groups attached to an imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- typically involves the reaction of 4,4’-dichlorobenzophenone with urea under specific conditions. The reaction is carried out in the presence of a base, such as potassium cyanide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the imidazolidinedione core or the chlorophenyl groups.

    Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the chlorophenyl rings.

Scientific Research Applications

2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include modulation of enzyme activity, inhibition of specific biochemical reactions, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- is unique due to the presence of two 4-chlorophenyl groups, which impart distinct chemical properties and reactivity. This structural feature differentiates it from other imidazolidinedione derivatives and contributes to its specific applications and effects.

Properties

CAS No.

23186-92-7

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

5,5-bis(4-chlorophenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-5-1-9(2-6-11)15(13(20)18-14(21)19-15)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21)

InChI Key

QUIIKRQNYWCNAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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